molecular formula C11H14O3 B1370922 3-Phenoxypropyl acetate CAS No. 58883-98-0

3-Phenoxypropyl acetate

Cat. No.: B1370922
CAS No.: 58883-98-0
M. Wt: 194.23 g/mol
InChI Key: FZOXUFODEISZLN-UHFFFAOYSA-N
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Description

3-Phenoxypropyl acetate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is an ester derived from phenol and propyl acetate, characterized by a phenoxy group attached to a propyl acetate moiety. This compound is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenoxypropyl acetate can be synthesized through a one-pot synthetic method involving phenolic esters and halogenated alcohols . The reaction typically involves the following steps:

    Starting Materials: Phenolic esters and halogenated alcohols.

    Reaction Conditions: The reaction is carried out under mild conditions, often at room temperature, with the presence of a base to facilitate the acyl transfer.

    Product Isolation: The product is isolated through standard purification techniques such as distillation or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxypropyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield phenol and propyl acetate.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Phenol and propyl acetate.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Substitution: Various substituted phenoxypropyl acetates depending on the electrophile used.

Scientific Research Applications

3-Phenoxypropyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Phenoxypropyl acetate involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The acetate moiety can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.

    Phenoxyethanol: Similar structure but with an ethanol group instead of a propyl acetate group.

    Phenyl acetate: Similar ester structure but with a phenyl group instead of a phenoxy group.

Uniqueness

3-Phenoxypropyl acetate is unique due to its specific combination of a phenoxy group and a propyl acetate moiety. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis, biological studies, and industrial production.

Properties

IUPAC Name

3-phenoxypropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-10(12)13-8-5-9-14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOXUFODEISZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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